molecular formula C8H15NO6 B154563 N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide CAS No. 1811-31-0

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide

Cat. No.: B154563
CAS No.: 1811-31-0
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-CBQIKETKSA-N
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Description

Alpha-N-Acetyl-D-galactosamine is an amino sugar derivative of galactose. It is a crucial component in the biosynthesis of glycoproteins and glycolipids. This compound is typically the first monosaccharide that connects to serine or threonine in protein O-glycosylation, playing a vital role in intercellular communication and various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-N-Acetyl-D-galactosamine can be synthesized through the enzymatic transfer of N-acetylgalactosamine from an activated donor, such as uridine diphosphate-N-acetylgalactosamine, to an acceptor polypeptide chain. This reaction is catalyzed by the enzyme polypeptide N-acetylgalactosaminyltransferase .

Industrial Production Methods: Industrial production of alpha-N-Acetyl-D-galactosamine often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Alpha-N-Acetyl-D-galactosamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-N-Acetyl-D-galactosamine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Plays a role in cell signaling and recognition processes.

    Medicine: Investigated for its potential in drug delivery systems, particularly in targeting liver cells due to its affinity for asialoglycoprotein receptors.

    Industry: Used in the production of glycoprotein-based therapeutics and diagnostics

Mechanism of Action

Alpha-N-Acetyl-D-galactosamine exerts its effects primarily through its role in glycosylation. It is transferred to serine or threonine residues on proteins by glycosyltransferases, forming O-linked glycosidic bonds. This modification can alter protein function, stability, and localization. In the liver, it binds to asialoglycoprotein receptors, facilitating targeted delivery of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: Alpha-N-Acetyl-D-galactosamine is unique due to its specific role in O-glycosylation and its ability to target liver cells via asialoglycoprotein receptors. This makes it particularly valuable in therapeutic applications aimed at the liver .

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-CBQIKETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884733
Record name .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy-
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Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylgalactosamine
Source Human Metabolome Database (HMDB)
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CAS No.

14215-68-0, 1811-31-0
Record name N-Acetyl-α-D-galactosamine
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Record name alpha-N-Acetyl-D-galactosamine
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Record name alpha-N-Acetyl-D-galactosamine
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Record name .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy-
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Record name .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy-
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Record name .ALPHA.-N-ACETYL-D-GALACTOSAMINE
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Record name N-Acetylgalactosamine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 - 173 °C
Record name N-Acetylgalactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
Reactant of Route 2
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
Reactant of Route 4
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
Reactant of Route 5
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
Reactant of Route 6
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide

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